![molecular formula C19H21N3O B2464329 N-(2-(imidazo[1,2-a]piridin-2-il)etil)-4-fenilbutanamida CAS No. 868977-68-8](/img/structure/B2464329.png)
N-(2-(imidazo[1,2-a]piridin-2-il)etil)-4-fenilbutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide is a compound that belongs to the class of imidazopyridines Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
Aplicaciones Científicas De Investigación
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mecanismo De Acción
Target of Action
Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens
Mode of Action
Related compounds have been shown to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
Related compounds have been shown to inhibit the biosynthesis of ergosterol in yeast cells , suggesting that it may interfere with lipid metabolism and cell membrane integrity in fungi.
Pharmacokinetics
A related compound, probe ii, was found to be moderately toxic to humans based on admet analysis . Further in-vitro toxicity studies are needed to understand the real-time toxic level.
Result of Action
Related compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains . The compounds were found to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Action Environment
The related compound, probe ii, was investigated for its antimicrobial potency in a sabouraud dextrose broth (sdb) medium , suggesting that the compound’s activity may be influenced by the nutrient availability in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This reaction promotes C–C bond cleavage and is conducted under mild, metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Halogenation and other substitution reactions can occur, especially at reactive sites on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in dichloromethane (DCM).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are also derived from imidazopyridine and have similar synthetic routes and applications.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide is unique due to its specific structure, which combines the imidazopyridine moiety with a phenylbutanamide group. This unique structure may confer distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19(11-6-9-16-7-2-1-3-8-16)20-13-12-17-15-22-14-5-4-10-18(22)21-17/h1-5,7-8,10,14-15H,6,9,11-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZNTDGFCCVDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)
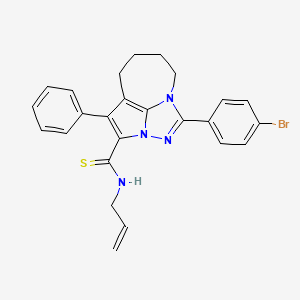
![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)
![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2464253.png)
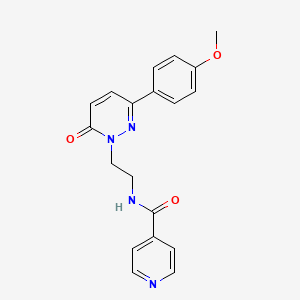
![N-(3,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2464257.png)
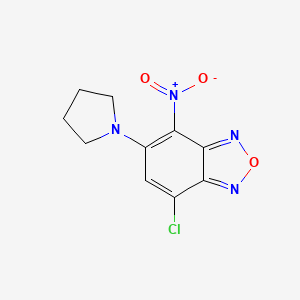
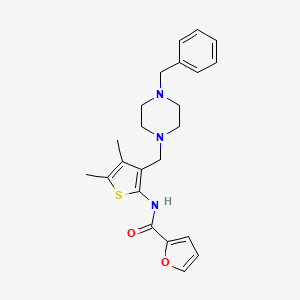
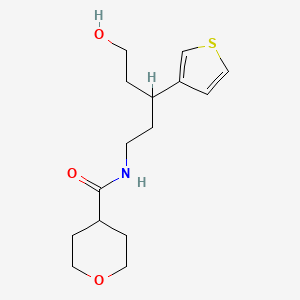
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2464264.png)
![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2464265.png)
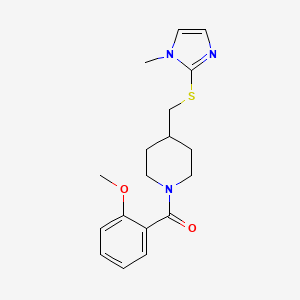
![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2464267.png)
![8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2464269.png)
